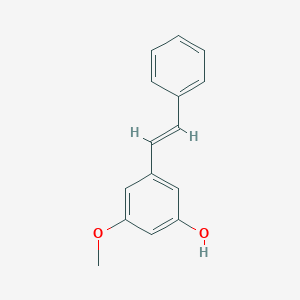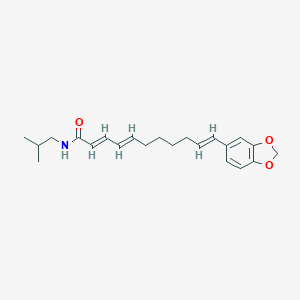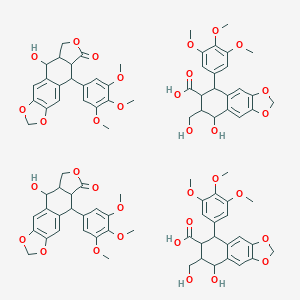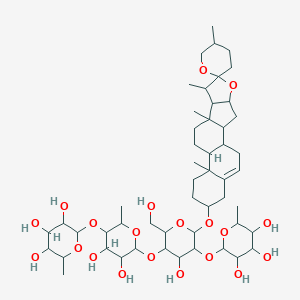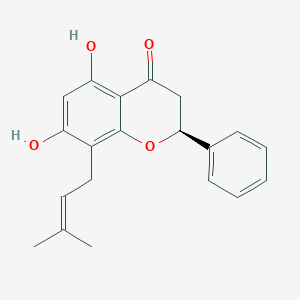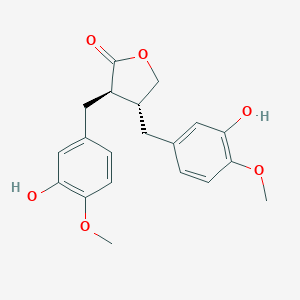
Pseudolaric acid C
概要
説明
Pseudolaric acid C is a diterpenoid isolated from the root bark of Pseudolarix amabilis, which has antifungal activity . It is a phyproof reference substance with a CAS Number of 82601-41-0 .
Synthesis Analysis
Pseudolaric acids are a family of diterpenoid natural products that exhibit a broad spectrum of biological activities. The main structural feature of their framework is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings . A radical cyclization strategy has been developed that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates. This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .
Molecular Structure Analysis
The molecular weight of Pseudolaric acid C is 390.43 and its molecular formula is C21H26O7 . The main structural feature of pseudolaric acids is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings .
Chemical Reactions Analysis
The synthesis of pseudolaric acids involves a radical cyclization strategy that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates . This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .
Physical And Chemical Properties Analysis
Pseudolaric acid C has a molecular weight of 390.43 and its molecular formula is C21H26O7 . It is a phyproof reference substance with a CAS Number of 82601-41-0 .
科学的研究の応用
Antifungal Activity
Pseudolaric Acid C, along with other pseudolaric acids, has been identified as having significant antifungal properties. In traditional Chinese medicine, the root bark of Pseudolarix kaempferi, from which these acids are derived, is used as an antifungal agent. Pseudolaric acids A, B, and C have all been reported to possess antifungal activity, with particular effectiveness against various fungal strains, including those causing skin diseases and crop diseases (Zhou et al., 1983); (Zhang et al., 2014).
Cytotoxic Properties
Studies have also shown that pseudolaric acids possess cytotoxic properties. This makes them potential candidates for cancer treatment. Pseudolaric acid A and B have demonstrated potent cytotoxicity against various tumor cells, indicating the potential of pseudolaric acids in cancer therapy (Pan et al., 1990).
Immune-Regulating and Anticancer Activities
Pseudolaric acid B, a major component of Pseudolarix kaempferi, has been found to have immune-regulating and anticancer activities. It has shown promise in novel treatments for cancer, immune disorders, inflammatory diseases, and immunosuppression. Its mechanism of action and its potential as an anticancer agent are areas of active research (Liu et al., 2017).
Apoptosis Induction
Pseudolaric acid B has been observed to induce apoptosis in human melanoma cells. This suggests a potential application in cancer therapy, particularly in targeting melanoma, a type of skin cancer. The process involves cell cycle arrest and the activation of apoptosis pathways (Gong et al., 2005).
Modulation of Immune Response
Pseudolaric acid derivatives have been studied for their immunomodulatory effects. Hexahydropseudolaric acid B, a derivative of pseudolaric acid B, has shown potential in modulating the immune response, making it a candidate for treating immune-related diseases (Li et al., 2014).
作用機序
Target of Action
Pseudolaric Acid C is a diterpene acid isolated from the root bark of Pseudolarix amabilis . It has been identified to have weak antifungal activity against Candida albicans . .
Mode of Action
It is known to have antifungal properties . More research is needed to elucidate the specific interactions between Pseudolaric Acid C and its targets.
Biochemical Pathways
A related compound, pseudolaric acid b, has been shown to induce cell cycle arrest at the g2/m phase and promote cell death through the caspase-8/caspase-3 pathway . It’s possible that Pseudolaric Acid C may have similar effects, but this requires further investigation.
Result of Action
It is known to have weak antifungal activity against candida albicans
Action Environment
It’s worth noting that pseudolaric acid c is derived from the root bark of pseudolarix amabilis, a tree that grows in certain environmental conditions . These conditions may play a role in the compound’s properties and efficacy.
Safety and Hazards
Pseudolaric acid C is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
将来の方向性
Pseudolaric acid A (PAA), one of the main bioactive ingredients in traditional medicine Pseudolarix cortex, exhibits remarkable anticancer activities. Yet its mechanism of action and molecular target have not been investigated and remain unclear . This work proposed a potential mechanism involved with the anticancer activity of PAA and will improve the appreciation of PAA as a potential cancer therapy candidate .
特性
IUPAC Name |
(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/b9-4+,13-5+/t15-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXVTEUAOTYIME-GPGKBOPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudolaric acid C | |
CAS RN |
82601-41-0 | |
| Record name | 1H-4,9a-Ethanocyclohepta(c)pyran-7-carboxylic acid, 3-((1E,3E)-4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-4a-hydroxy-3-methyl-1-oxo-,7-methyl ester, (3R,4R,4aS,9aR)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082601410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82601-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



